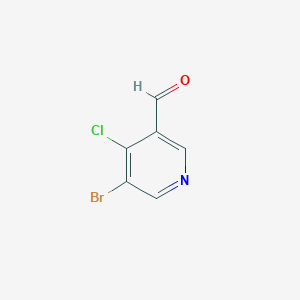

5-Bromo-4-chloronicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNBFATWINWCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857212 | |

| Record name | 5-Bromo-4-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-24-5 | |

| Record name | 5-Bromo-4-chloro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-4-chloronicotinaldehyde: A Versatile Halogenated Pyridine Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-4-chloronicotinaldehyde (CAS 1060802-24-5), a strategically substituted pyridine derivative with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of properties to offer insights into the molecule's reactivity, synthetic utility, and potential applications, grounded in established chemical principles and data from analogous structures.

Core Molecular Attributes and Physicochemical Properties

This compound is a solid, crystalline compound under standard conditions, presenting as a white to pale yellow powder.[1][2] Its core structure, a pyridine ring functionalized with an aldehyde group and two distinct halogen atoms, is the key to its synthetic versatility.

Structural and Physicochemical Data Summary

A compilation of the key physical and chemical properties of this compound is presented in the table below. These parameters are crucial for designing reaction conditions, predicting solubility, and understanding the compound's behavior in biological systems.

| Property | Value | Source(s) |

| CAS Number | 1060802-24-5 | [3][4] |

| Molecular Formula | C₆H₃BrClNO | [4][5] |

| Molecular Weight | 220.45 g/mol | [4][5] |

| IUPAC Name | 5-bromo-4-chloropyridine-3-carbaldehyde | [3][5] |

| Synonyms | 5-Bromo-4-chloro-3-pyridinecarboxaldehyde | [1] |

| Appearance | White to light orange to pale yellow-green powder/crystal | [1][2] |

| Melting Point | 65.0 to 69.0 °C | [1] |

| Purity | Commonly available as ≥95% or ≥97% | [3][4] |

| Solubility | Information not widely available; likely soluble in common organic solvents like dichloromethane, THF, and DMSO. | |

| Storage | Recommended storage in a refrigerator under an inert atmosphere.[3][4][6] | |

| Calculated TPSA | 29.96 Ų | [4] |

| Calculated LogP | 2.31 | [4] |

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a downfield singlet for the aldehydic proton.

Caption: Predicted ¹H NMR chemical shifts for this compound.

The significant downfield shift of the aldehyde proton is characteristic. The two pyridine protons appear as singlets due to the absence of adjacent protons for coupling. The electron-withdrawing nature of the adjacent nitrogen and the aldehyde group will deshield the H-2 proton more significantly than the H-6 proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the molecule.

| Predicted Chemical Shift (ppm) | Carbon Assignment |

| ~188 | C=O (Aldehyde) |

| ~155 | C-6 |

| ~152 | C-2 |

| ~145 | C-4 |

| ~132 | C-3 |

| ~120 | C-5 |

The aldehydic carbon is the most downfield signal. The carbons directly attached to the electronegative nitrogen atom (C-2 and C-6) and the halogens (C-4 and C-5) will also be significantly deshielded.

Predicted IR Spectrum

The infrared spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch of the aldehyde group.

Caption: Predicted key IR absorption bands for this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of three distinct reactive sites: the aldehyde, the C-Br bond, and the C-Cl bond. This differential reactivity allows for a range of selective transformations.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various chemical modifications.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-bromo-4-chloronicotinic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[5] This transformation is fundamental for accessing a different class of pyridine derivatives.

-

Reduction: The aldehyde can be reduced to a primary alcohol, (5-bromo-4-chloropyridin-3-yl)methanol, using reducing agents such as sodium borohydride (NaBH₄).

-

Multicomponent Reactions (MCRs): The aldehyde group makes this compound an excellent substrate for MCRs, which are powerful tools for rapidly generating molecular diversity in drug discovery.

-

Biginelli Reaction: This one-pot reaction with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea yields highly functionalized dihydropyrimidinones (DHPMs).[7] DHPMs are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.

-

Ugi Reaction: This four-component reaction with an amine, a carboxylic acid, and an isocyanide produces bis-amide derivatives. The Ugi reaction is highly valued for its ability to generate peptide-like molecules with high structural diversity.

-

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms opens up possibilities for selective palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for sequential functionalization.

Caption: Key cross-coupling reactions at the C-5 position.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids allows for the introduction of various aromatic substituents at the C-5 position.

-

Sonogashira Coupling: This reaction with terminal alkynes provides access to 5-alkynyl-substituted pyridines, which are important scaffolds in medicinal chemistry and materials science.

-

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines.

The remaining C-Cl bond on the resulting products can then be subjected to a second cross-coupling reaction, often under more forcing conditions, to achieve di-substituted pyridine derivatives.

Plausible Synthetic Route

Caption: A plausible multi-step synthesis of this compound.

This proposed route involves an initial bromination of 3-amino-4-chloropyridine, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom. Subsequently, a selective halogen-metal exchange at the more reactive 3-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), would yield the target aldehyde.

Potential Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds and functional materials.

-

Anticancer Agents: Dihydropyrimidinones (DHPMs) derived from the Biginelli reaction of substituted aldehydes have shown significant in vitro anticancer activity against various human cancer cell lines. The incorporation of the 5-bromo-4-chloropyridine moiety could lead to novel DHPMs with enhanced or selective cytotoxicity.

-

Antimicrobial Agents: Both DHPMs and bis-amides (from the Ugi reaction) have been investigated as potential antimicrobial agents. The halogenated pyridine core is a known pharmacophore in many antimicrobial drugs, suggesting that derivatives of this compound could exhibit antibacterial or antifungal properties.

-

Kinase Inhibitors: The 2,5-disubstituted pyridine scaffold, readily accessible from this starting material, is a common feature in many kinase inhibitors used in oncology.

-

Agrochemicals: Halogenated pyridines are a significant class of compounds in the development of herbicides, insecticides, and fungicides.

-

Organic Electronics: The rigid, conjugated systems that can be synthesized via Sonogashira coupling are of interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[3][8] It causes skin and serious eye irritation and may cause respiratory irritation.[3][8]

GHS Hazard Statements: H302, H312, H315, H319, H332, H335[3][8]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly versatile and valuable building block for synthetic chemistry. Its trifunctional nature, with an aldehyde group and two differentially reactive halogen atoms, provides a rich platform for the synthesis of a diverse array of complex molecules. The potential for its derivatives to exhibit significant biological activity makes it a compound of considerable interest for researchers in drug discovery and development. Furthermore, its utility in constructing conjugated systems highlights its potential in the field of materials science. This guide provides a solid foundation for scientists to understand and exploit the full synthetic potential of this promising chemical intermediate.

References

-

Biginelli reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

Sources

- 1. Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

5-Bromo-4-chloronicotinaldehyde molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-4-chloronicotinaldehyde: A Core Heterocyclic Building Block

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, reactivity, synthesis, and key applications, offering field-proven insights grounded in established chemical principles.

Core Physicochemical & Structural Properties

This compound, also known by its systematic name 5-Bromo-4-chloro-pyridine-3-carbaldehyde, is a disubstituted pyridine derivative.[1][2][3] Its strategic placement of two distinct halogen atoms and an aldehyde functional group on a pyridine scaffold makes it a highly valuable and versatile intermediate in synthetic chemistry. The compound typically presents as a solid, ranging in color from white to pale yellow-green.[2]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1060802-24-5 | [1][4][5] |

| Molecular Formula | C₆H₃BrClNO | [1][3][5][6][7] |

| Molecular Weight | 220.45 g/mol | [1][3][6][7] |

| Purity | Typically ≥95% - 97% | [1][4][6] |

| Melting Point | 65.0 - 69.0 °C | [2] |

| Appearance | White to Light orange to Pale yellow green powder/crystal | [2] |

| InChI Key | LSNBFATWINWCAX-UHFFFAOYSA-N | [6] |

Chemical Reactivity: A Trifecta of Functional Handles

The synthetic utility of this compound stems from its three distinct reactive sites: the aldehyde group, the carbon-bromine bond, and the carbon-chlorine bond. The electronic properties of the pyridine ring, combined with the specific substitution pattern, allow for selective chemical transformations.

The strategic placement of both bromine and chlorine offers differential reactivity, a highly sought-after feature in complex molecule synthesis.[6] The carbon-bromine bond is generally more susceptible to oxidative addition in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the stronger carbon-chlorine bond. Conversely, the carbon-chlorine bond, positioned ortho to the electron-withdrawing aldehyde, is activated towards nucleophilic aromatic substitution. The aldehyde group itself is a gateway to a vast array of chemical transformations, including oxidation, reduction, and condensation reactions.[6]

Caption: Key reactive sites on this compound.

Synthetic Pathways: A Proposed Protocol

While multiple synthetic routes may exist, a common strategy for preparing substituted nicotinaldehydes involves the directed ortho-metalation of a functionalized pyridine, followed by formylation. A plausible, high-level workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Directed Metalation (Representative)

This protocol is illustrative, based on established methodologies for pyridine functionalization. Researchers must adapt and optimize conditions based on laboratory-specific equipment and reagents.

Materials:

-

3-Bromo-4-chloropyridine (Starting Material)

-

N-Bromosuccinimide (NBS)

-

Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine

-

Standard glassware for anhydrous reactions, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of LDA (if not commercially sourced): In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 eq.) dropwise, maintaining the temperature. Stir for 30 minutes.

-

Lithiation: In a separate flame-dried flask, dissolve 3-Bromo-4-chloropyridine (1.0 eq.) in anhydrous THF and cool to -78 °C. Slowly add the prepared LDA solution (or commercial LDA/n-BuLi) dropwise. The reaction is directed by the halogen atoms. Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation at the C2 or C5 position.

-

Bromination: Dissolve N-Bromosuccinimide (1.1 eq.) in anhydrous THF and add it slowly to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Work-up & Isolation (Step 1): Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-3-bromo-4-chloropyridine. Purify via column chromatography.

-

Formylation (Halogen Dance & Trapping): Dissolve the purified dibromo-chloropyridine (1.0 eq.) in anhydrous THF and cool to -90 °C. Slowly add n-BuLi (1.1 eq.). The more labile C3-Br will undergo halogen-metal exchange. Stir for 1 hour.

-

Electrophilic Quench: Add anhydrous DMF (1.5 eq.) dropwise to the organolithium intermediate at -90 °C.

-

Work-up & Final Product Isolation: Allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride. Perform an aqueous work-up as described in step 4. The crude product is then purified by silica gel column chromatography to yield this compound.

Key Applications in Drug Discovery & Medicinal Chemistry

This compound is a valuable precursor for creating libraries of complex molecules for biological screening.[8] Its aldehyde functionality makes it an ideal component for multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity.[8]

Application Example: The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[8] DHPMs are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. Using this compound allows for the direct incorporation of the functionalized pyridine moiety, creating novel DHPMs for screening.[8]

Caption: Workflow of the Biginelli multicomponent reaction.

Protocol: Synthesis of a 5-Bromo-4-chloropyridinyl DHPM

Materials:

-

This compound (1.0 mmol)

-

Ethyl acetoacetate (1.2 mmol)

-

Urea (1.5 mmol)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

In a round-bottom flask, combine this compound, ethyl acetoacetate, and urea in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the target dihydropyrimidinone derivative. Further purification can be achieved by recrystallization.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The compound is classified as an irritant.

| Hazard Class | GHS Statement(s) | Pictogram |

| Irritant | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Harmful | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | (Same as above) |

Handling:

-

Use in a well-ventilated area or a chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2][9]

-

Avoid formation of dust and aerosols.[9]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Recommended storage is often refrigerated (2-8°C).[7]

-

The compound may be air and light-sensitive; storage under an inert gas (e.g., nitrogen or argon) is recommended to maintain product quality.[1][2][10]

Conclusion

This compound is a potent and versatile chemical intermediate. Its trifunctional nature provides chemists with a robust platform for generating molecular complexity through selective, site-specific modifications. From fundamental cross-coupling reactions to advanced multicomponent strategies, this building block is a cornerstone for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.[6][7] A thorough understanding of its properties, reactivity, and handling is paramount for its effective and safe utilization in research and development.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-chloropyridine-3-carbaldehyde. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 1060802-24-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 5-Bromo-4-chloropyridine-3-carbaldehyde | C6H3BrClNO | CID 71742307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1060802-24-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound [allbiopharm.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound [myskinrecipes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Fingerprint of a Key Pharmaceutical Intermediate: A Technical Guide to 5-Bromo-4-chloronicotinaldehyde

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. Halogenated pyridines, such as 5-Bromo-4-chloronicotinaldehyde, are a critical class of intermediates, offering versatile synthetic handles for the construction of complex pharmaceutical agents and agrochemicals.[1] The strategic placement of bromine and chlorine atoms on the pyridine ring, coupled with the reactive aldehyde functionality, provides a unique platform for medicinal chemists to modulate physicochemical properties like lipophilicity and metabolic stability. This guide provides an in-depth technical analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—that define the structure and purity of this compound (CAS: 1060802-24-5, Molecular Formula: C₆H₃BrClNO, Molecular Weight: 220.45 g/mol ). Understanding this spectroscopic signature is essential for researchers and scientists to ensure the integrity of their synthetic pathways and the quality of their final products.

Molecular Structure

Caption: A generalized workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is then homogenized through a process called shimming to obtain sharp, well-resolved peaks.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and the baseline is corrected to ensure accurate integration and peak picking.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to confirm the molecular weight and elemental composition.

Expected Mass Spectrometry Data

| Technique | Ion | m/z | Interpretation |

| EI-MS | [M]⁺ | 219, 221, 223 | Molecular ion with characteristic isotopic pattern |

| 220, 222 | Major peaks of the molecular ion cluster | ||

| ESI-MS | [M+H]⁺ | 220, 222, 224 | Protonated molecular ion with isotopic pattern |

Interpretation and Rationale:

The mass spectrum of this compound is distinguished by a characteristic isotopic cluster for the molecular ion peak due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes.

-

Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, typically leading to the formation of a molecular ion (M⁺) and various fragment ions. The base peak is expected at m/z 220, corresponding to the molecular ion containing the most abundant isotopes (⁷⁹Br and ³⁵Cl). [1]A significant peak at m/z 222, representing the presence of either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl, will also be prominent. [1]* Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces a protonated molecular ion ([M+H]⁺). This is particularly useful for confirming the molecular weight with minimal fragmentation. The isotopic pattern will be similar to that observed in EI-MS, but shifted one mass unit higher.

Experimental Protocol: Mass Spectrometry (ESI-MS)

Caption: A generalized workflow for ESI-MS data acquisition.

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.

-

Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the tip of the capillary, causing the liquid to form a fine spray of charged droplets.

-

Desolvation and Ion Transfer: The charged droplets evaporate, leading to an increase in charge density and ultimately the formation of gas-phase ions. These ions are then transferred into the mass analyzer.

-

Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio in the mass analyzer, and their abundance is recorded by a detector to generate the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3050 | Medium | C-H stretch | Aromatic C-H |

| ~2850, ~2750 | Medium | C-H stretch | Aldehyde C-H |

| ~1702 | Strong, Sharp | C=O stretch | Aldehyde |

| ~1550-1400 | Medium-Strong | C=C/C=N stretch | Pyridine ring |

| ~1100-1000 | Medium | C-Cl stretch | Aryl-Chloride |

| ~600-500 | Medium | C-Br stretch | Aryl-Bromide |

Interpretation and Rationale:

-

Aldehyde Group: The most characteristic peak in the IR spectrum of this compound is the strong, sharp absorption band around 1702 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde functional group. [1]The two medium intensity bands around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi doublet) are characteristic of the C-H stretching vibration of the aldehyde proton.

-

Pyridine Ring: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1550-1400 cm⁻¹ region.

-

Carbon-Halogen Bonds: The C-Cl and C-Br stretching vibrations are typically found in the fingerprint region of the spectrum, at lower wavenumbers.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

Caption: A generalized workflow for FT-IR data acquisition of a solid sample.

-

Sample Preparation (Thin Film Method): A small amount of this compound is dissolved in a few drops of a volatile solvent like dichloromethane. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.

-

Sample Spectrum: The salt plate with the sample is placed in the sample holder, and the IR spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the major absorption bands are then identified.

Conclusion

The comprehensive spectroscopic data presented in this guide—NMR, MS, and IR—provide a robust and multi-faceted analytical fingerprint for this compound. For researchers, scientists, and drug development professionals, a thorough understanding and application of these techniques are indispensable for verifying the identity, structure, and purity of this key synthetic intermediate. By adhering to rigorous analytical practices and correctly interpreting the spectroscopic data, the integrity of the research and development process is upheld, paving the way for the successful synthesis of novel therapeutic agents.

References

Sources

5-Bromo-4-chloronicotinaldehyde chemical reactivity profile

An In-Depth Technical Guide to the Chemical Reactivity Profile of 5-Bromo-4-chloronicotinaldehyde

Introduction: A Versatile Heterocyclic Building Block

This compound is a disubstituted pyridine derivative that has emerged as a pivotal intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its structure, featuring a pyridine core, an aldehyde functional group, and strategically placed bromo and chloro substituents, provides a rich and tunable platform for complex molecular construction. The inherent electron-deficient nature of the pyridine ring, amplified by the aldehyde, coupled with the differential reactivity of the two distinct halogen atoms, makes this compound a highly sought-after precursor for a diverse array of more complex molecules.[1]

This guide offers an in-depth exploration of the chemical reactivity of this compound. We will dissect the reactivity of its distinct functional moieties, explain the causality behind common synthetic transformations, and provide field-proven protocols for its application. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage this molecule's unique chemical personality for synthetic innovation.

Molecular and Spectroscopic Profile

A foundational understanding of a molecule's physical and spectroscopic properties is critical before its deployment in a synthetic campaign.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1060802-24-5 | [1][3][4] |

| Molecular Formula | C₆H₃BrClNO | [1][2][4] |

| Molecular Weight | 220.45 g/mol | [1][2][4] |

| Purity | Typically ≥95% | [2][5] |

| Physical Form | Solid | |

| SMILES | O=CC1=C(Cl)C(Br)=CN=C1 | [4] |

| InChI Key | LSNBFATWINWCAX-UHFFFAOYSA-N | [1] |

Spectroscopic Signatures

-

Mass Spectrometry (MS): The mass spectrum of this compound is distinguished by a complex and highly characteristic isotopic pattern in the molecular ion region. This arises from the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The resulting cluster of peaks provides unambiguous confirmation of the elemental composition. The protonated molecular ion [M+H]⁺ is typically observed in soft ionization techniques like ESI-MS.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is characteristically observed around 1702 cm⁻¹, which is indicative of the C=O stretching vibration of the aromatic aldehyde group.[1] Vibrations corresponding to the aromatic C=C and C=N bonds of the pyridine ring also appear in the fingerprint region.[1]

The Core Reactivity Manifold

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional zones: the aldehyde group, the carbon-chlorine bond, and the carbon-bromine bond.

Transformations of the Aldehyde Group

The aldehyde is a versatile handle for chain extension, functional group interconversion, and the introduction of new stereocenters.

-

Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding 5-bromo-4-chloronicotinic acid. This transformation opens pathways to amides, esters, and other carboxylic acid derivatives.

-

Causality of Reagent Choice: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents (e.g., CrO₃) are effective for this conversion.[1] The choice of oxidant may depend on the substrate's tolerance to harsh conditions and the desired scale of the reaction. Milder oxidants like Dess-Martin periodinane can also be employed, often starting from the corresponding alcohol.[1]

-

-

Reduction to Primary Alcohol: The aldehyde is easily reduced to (5-bromo-4-chloropyridin-3-yl)methanol. This alcohol can then be used in etherification, esterification, or as a precursor for further functionalization.

-

Causality of Reagent Choice: Hydride-based reducing agents are standard for this conversion. Sodium borohydride (NaBH₄) is a mild and selective choice, often used in alcoholic solvents, that will not typically reduce the pyridine ring or the carbon-halogen bonds.[1] For more stubborn reductions, the more powerful lithium aluminum hydride (LiAlH₄) can be used, though it requires anhydrous conditions and careful handling.[1]

-

Reactivity of the Halogenated Pyridine Ring

The true synthetic power of this molecule lies in the differential reactivity of its two halogen atoms, which serve as handles for carbon-carbon and carbon-heteroatom bond formation.

These reactions are cornerstones of modern organic synthesis and are extensively used to modify the pyridine core. A key principle is that the C-Br bond is generally more reactive towards oxidative addition to Pd(0) than the C-Cl bond, allowing for selective functionalization at the 5-position.[1]

i. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl halide with an organoboron reagent.[6][7] This is a preferred method for synthesizing 5-aryl-nicotinaldehydes, which are valuable pharmaceutical intermediates.[8]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-2.5 equiv.).[8][9]

-

Catalyst & Solvent Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).[8] Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.[8][9]

-

Reaction Execution: Heat the mixture to a temperature between 80-100 °C and stir vigorously.[8][9]

-

Monitoring & Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[8]

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

ii. Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the aryl halide and a terminal alkyne, producing valuable arylalkyne structures.[10][11] This reaction is instrumental in creating rigid, conjugated systems for materials science and as linkers in medicinal chemistry.[12][13]

Experimental Protocol: Generalized Sonogashira Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 5 mol%).[14]

-

Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.2 equiv.).

-

Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up & Purification: Upon completion, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography. Note: Copper-free Sonogashira protocols, often employing a phosphine ligand and a different base, have also been developed to avoid homocoupling of the alkyne.[11][12]

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

The electron-deficient pyridine ring is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. In this compound, the ring nitrogen and the C3-aldehyde group activate the C4 position (bearing the chlorine) towards SNAr.

-

Mechanism: The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[15][16] The nucleophile first attacks the electron-deficient carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17][18] In the second step, the leaving group is expelled, and aromaticity is restored.

-

Regioselectivity: While the C-Br bond is more reactive in palladium catalysis, the C-Cl bond at the 4-position is generally more susceptible to SNAr. This is because the negative charge of the Meisenheimer intermediate formed by attack at C4 can be effectively delocalized onto the electronegative ring nitrogen atom, providing significant stabilization. This differential reactivity is a powerful tool for sequential, site-selective functionalization.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 1060802-24-5 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 1060802-24-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. dalalinstitute.com [dalalinstitute.com]

- 17. youtube.com [youtube.com]

- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to Halogenated Pyridines: A Deep Dive into Physicochemical Properties for Modern Drug Discovery

Introduction: The Privileged Status of Halogenated Pyridines

In the intricate landscape of medicinal chemistry, the pyridine scaffold holds a place of distinction. As an isostere of benzene, this nitrogen-bearing heterocycle is a cornerstone in the design of a vast array of FDA-approved drugs.[1] The strategic introduction of halogen atoms (F, Cl, Br, I) onto this ring transforms it into a highly versatile tool, allowing medicinal chemists to meticulously sculpt the properties of a drug candidate. Halogenated pyridine derivatives are critical intermediates and core components in countless pharmaceuticals and agrochemicals, prized for their ability to fine-tune bioavailability, metabolic stability, and target affinity.[2][3][4][5]

This technical guide offers an in-depth exploration of the core physicochemical properties of halogenated pyridine derivatives. We will move beyond mere definitions to dissect the causal relationships between halogenation and its profound impact on a molecule's behavior. For researchers, scientists, and drug development professionals, a mastery of these principles is not merely academic—it is fundamental to the rational design of next-generation therapeutics. We will examine four critical pillars of drug design: pKa (Acidity/Basicity) , Lipophilicity (logP & logD) , Aqueous Solubility , and Metabolic Stability , providing both the theoretical framework and field-proven experimental protocols to empower your research.

The Halogen's Touch: Modulating the Pyridine Core

The introduction of a halogen atom to the pyridine ring is a nuanced act with far-reaching consequences for a molecule's electronic and steric profile. The effects are not monolithic; they are a delicate interplay of several factors that a medicinal chemist can leverage.

-

Electronic Effects: Halogens exert a powerful, electron-withdrawing inductive effect due to their high electronegativity. This effect decreases the electron density of the aromatic ring, making the pyridine less susceptible to electrophilic substitution than benzene.[6] This electron-deficient nature is a key feature that influences both reactivity and the fundamental properties discussed below.

-

Halogen Bonding: Beyond simple steric and electronic influences, heavier halogens (Cl, Br, and especially I) can participate in a highly directional, non-covalent interaction known as a halogen bond.[7] This occurs because the electron density around the halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (a σ-hole) opposite the C-X bond, which can act as a Lewis acid and interact with nucleophiles like backbone carbonyls in a protein active site.[8] This interaction, comparable in strength to a classical hydrogen bond, is an increasingly recognized tool for enhancing drug-target binding affinity and specificity.[5][9]

-

Bioisosterism: Halogen atoms, particularly fluorine and chlorine, are often used as bioisosteres for hydrogen atoms or hydroxyl groups.[10] This substitution can maintain or improve biological activity while addressing liabilities like metabolic instability without drastic changes to the molecule's overall size and shape.

Acidity and Basicity: The pKa Value

The basicity of the pyridine nitrogen is one of its most defining features, governing its ionization state at physiological pH (typically ~7.4). This, in turn, dictates solubility, membrane permeability, and receptor interactions. The pKa value is the negative logarithm of the acid dissociation constant of the conjugate acid (the pyridinium ion).

The lone pair of electrons on pyridine's nitrogen atom is located in an sp² hybrid orbital and is not part of the aromatic π-system, which is why pyridine is basic.[11] The pKa of the pyridinium ion is approximately 5.25.[11]

Causality: How Halogens Modulate pKa

The strong electron-withdrawing inductive effect of halogens pulls electron density away from the entire ring, including the nitrogen atom. This reduces the availability of the nitrogen's lone pair to accept a proton, thus making the halogenated pyridine a weaker base. The consequence is a lower pKa value for its conjugate acid compared to unsubstituted pyridine. The effect is most pronounced when the halogen is at the 2- or 4-position, ortho or para to the nitrogen.

Data Presentation: Impact of Halogenation on Pyridine pKa

| Compound | pKa (Conjugate Acid) | Reference |

| Pyridine | 5.25 | [11] |

| 2-Fluoropyridine | -0.44 | N/A |

| 3-Fluoropyridine | 2.97 | [12] |

| 2-Chloropyridine | 0.49 | [13][14][15] |

| 3-Chloropyridine | 2.84 | [16] |

| 4-Chloropyridine | 3.84 | [17] |

Note: pKa values can vary slightly depending on measurement conditions. The trend of decreased basicity upon halogenation is the key takeaway.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for accurately determining pKa values.[4][18] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is incrementally added.

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11]

-

Sample Preparation:

-

Dissolve an accurately weighed quantity of the halogenated pyridine derivative in a suitable solvent. For poorly soluble compounds, a co-solvent system (e.g., methanol/water) may be necessary.[4]

-

Dilute the solution to a known concentration, typically around 1 mM.[11]

-

Adjust the ionic strength of the solution to a constant value (e.g., 0.15 M KCl) to maintain consistent activity coefficients throughout the titration.[11]

-

-

Titration Environment:

-

Place the sample solution in a reaction vessel equipped with a magnetic stirrer for continuous mixing.

-

Purge the solution with an inert gas like nitrogen to displace dissolved CO₂, which can interfere with pH readings, especially at higher pH values.[11]

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Process:

-

Make the sample solution acidic by adding a strong acid (e.g., 0.1 M HCl) to a starting pH of ~1.8-2.0 to ensure the pyridine nitrogen is fully protonated.[11]

-

Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12-12.5.[11]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of this curve, which corresponds to the point where half of the compound has been neutralized. This can be precisely located by calculating the first derivative of the titration curve.

-

Perform the titration in triplicate to ensure reliability and calculate the average pKa and standard deviation.[11]

-

Visualization: Potentiometric Titration Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity: The logP and logD Values

Lipophilicity, the "fat-loving" nature of a molecule, is arguably one of the most critical physicochemical properties in drug design. It governs a drug's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and even its potential for toxicity.[19][20]

-

logP: The logarithm of the partition coefficient, which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It measures the lipophilicity of the neutral form of the molecule.

-

logD: The logarithm of the distribution coefficient. It is the same ratio as logP but measured at a specific pH. For ionizable compounds like pyridines, logD accounts for both the neutral and ionized forms and is therefore more physiologically relevant. The lipophilicity of a basic compound like a halogenated pyridine will be highest at a pH well above its pKa (where it is neutral) and will decrease as the pH drops below the pKa (where it becomes protonated and more water-soluble).

Causality: How Halogens Modulate Lipophilicity

Adding a halogen atom to the pyridine ring almost always increases lipophilicity (raises the logP and logD values). This is because halogens are more lipophilic than the hydrogen atom they replace. The effect generally increases with the size and polarizability of the halogen: F < Cl < Br < I . This simple modification is a powerful strategy for enhancing a drug's ability to permeate cell membranes. However, excessively high lipophilicity (e.g., logP > 5 for oral drugs) can lead to poor solubility, high plasma protein binding, rapid metabolism, and increased toxicity.[19]

Data Presentation: Impact of Halogenation on Pyridine logP

| Compound | logP | Reference |

| Pyridine | 0.65 | [11] |

| 2-Fluoropyridine | 0.82 (Calculated) | N/A |

| 3-Fluoropyridine | 0.80 (Calculated) | |

| 2-Chloropyridine | 1.22 | [14] |

| 3-Chloropyridine | 1.33 | [16] |

| 4-Chloropyridine | 1.28 | [17] |

Note: Experimental logP values are preferred but calculated values are often used for comparison. The trend of increased lipophilicity is clear.

Experimental Protocol: logP Determination by HPLC

While the "shake-flask" method is the traditional gold standard, it is labor-intensive. High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative for determining logP values, requiring only small amounts of the compound.[15] The method is based on the correlation between a compound's retention time on a reverse-phase (lipophilic) column and its known logP value.

Methodology:

-

System Setup:

-

Use a reverse-phase HPLC column (e.g., C18).

-

The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

-

Calibration:

-

Prepare a set of standard compounds with accurately known logP values that span the expected range of the test compounds.

-

Inject each standard individually and record its retention time (t_R_).

-

Create a calibration curve by plotting the known logP values of the standards against the logarithm of their capacity factor (k), where k = (t_R_ - t_0_) / t_0_. (t_0_ is the column dead time).

-

-

Sample Analysis:

-

Prepare a solution of the halogenated pyridine derivative in the mobile phase.

-

Inject the sample onto the HPLC system under the same conditions used for the standards.

-

Record the retention time (t_R_) of the test compound.

-

-

Data Analysis:

-

Calculate the capacity factor (k) for the test compound.

-

Using the linear regression equation from the calibration curve, determine the logP value of the test compound from its calculated capacity factor.

-

Visualization: Relationship between pKa, logP, and logD

Caption: Key parameters influencing a drug's effective lipophilicity.

Aqueous Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution. A compound must dissolve in the gastrointestinal fluids before it can be absorbed, and it must remain in solution in the bloodstream to reach its target.

Causality: The Lipophilicity-Solubility Trade-off

There is often an inverse relationship between lipophilicity and aqueous solubility. As halogenation increases the logP of a pyridine derivative, making it more lipophilic, it simultaneously tends to decrease its aqueous solubility . This is a critical trade-off that drug designers must manage. While increased lipophilicity aids membrane crossing, poor solubility can render an otherwise potent drug useless due to low bioavailability. Interestingly, some studies have shown that fluorinated compounds can be more soluble than their chlorinated counterparts, highlighting the unique properties of fluorine.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This method determines the thermodynamic equilibrium solubility of a compound and is considered the benchmark for solubility measurements.

Methodology:

-

Sample Preparation: Add an excess amount of the solid halogenated pyridine derivative to a vial containing a buffered aqueous solution of known pH (e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve with known concentrations of the compound is used for quantification.

-

Result: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Metabolic Stability

Metabolic stability refers to a drug's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family located in the liver.[16] A compound that is rapidly metabolized will have a short half-life in the body, requiring frequent dosing or failing to maintain therapeutic concentrations.

Causality: Halogens as Metabolic Blockers

Halogenation is a cornerstone strategy for enhancing metabolic stability . Many drug molecules are metabolized through the oxidation of C-H bonds. By replacing a metabolically liable hydrogen atom with a halogen, particularly fluorine, chemists can block this metabolic pathway. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by CYP enzymes.[2][3] This "metabolic switching" can dramatically increase a drug's half-life and overall exposure in the body. While heavier halogens also increase stability, they can sometimes introduce new liabilities, such as potential for reactive metabolite formation.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This is a standard high-throughput assay used early in drug discovery to assess a compound's metabolic fate.[17] It measures the rate at which a compound is depleted when incubated with liver microsomes, which are vesicles containing the key drug-metabolizing enzymes.[13]

Methodology:

-

Reagent Preparation:

-

Thaw liver microsomes (human, rat, etc.) on ice and prepare a working solution in a phosphate buffer (e.g., 100 mM, pH 7.4).[13][16]

-

Prepare a solution of the test compound (e.g., at 1 µM final concentration).[13]

-

Prepare a cofactor solution containing NADPH, which is required for CYP enzyme activity. An NADPH regenerating system is often used.[16][17]

-

Prepare positive control compounds with known metabolic rates (e.g., Midazolam, Dextromethorphan) and a negative control incubation without the NADPH cofactor.[13]

-

-

Incubation:

-

Time Point Sampling:

-

At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing an ice-cold organic solvent (e.g., acetonitrile) with an internal standard.[13][17] This stops the enzymatic reaction and precipitates the proteins.

-

-

Sample Processing & Analysis:

-

Centrifuge the quenched samples to pellet the precipitated proteins.[17]

-

Transfer the supernatant to a new plate or vial for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the resulting line gives the elimination rate constant (k).

-

From this, calculate the in vitro half-life (t_½_ = 0.693 / k) and the intrinsic clearance (Cl_int_).[16]

-

Visualization: Microsomal Stability Assay Workflow

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion: A Symphony of Properties

The halogenation of pyridine is a powerful and multifaceted strategy in modern drug design. It allows for the precise tuning of a molecule's physicochemical properties, directly impacting its pharmacokinetics and pharmacodynamics. As we have seen, introducing a halogen can decrease basicity (lower pKa), increase lipophilicity (raise logP/logD), and enhance metabolic stability, but often at the cost of reduced aqueous solubility.

There is no single "magic bullet" halogen or substitution pattern. The art and science of drug discovery lie in understanding these intricate relationships and achieving an optimal balance of properties. A deep, causal understanding of how halogenation influences the pyridine core, combined with robust experimental validation using the protocols outlined here, empowers researchers to navigate the complex path of drug development and rationally design molecules with a higher probability of clinical success.

References

-

Pyridine. (n.d.). In Wikipedia. Retrieved January 6, 2026. [Link]

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Pharmacia.

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing. [Link]

-

The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

-

Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2022). ChemRxiv. [Link]

-

2-Chloropyridine. (n.d.). In Wikipedia. Retrieved January 6, 2026. [Link]

-

3-Chloropyridine. (n.d.). PubChem. Retrieved January 6, 2026. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2021). ACS Omega. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. (2018). International Journal of Scientific and Research Publications. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]

- Determination of log P coefficients via a RP-HPLC column. (2002).

-

Halogen Bonding—A Novel Interaction for Rational Drug Design?. (2008). Journal of Medicinal Chemistry. [Link]

-

ADME Microsomal Stability Assay. (n.d.). BioDuro. [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science. [Link]

-

Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (2023). Auctores Publishing. [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). Journal of the American Chemical Society. [Link]

-

The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. (2016). Accounts of Chemical Research. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013). Journal of Medicinal Chemistry. [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. [Link]

-

4-Chloropyridine. (n.d.). PubChem. Retrieved January 6, 2026. [Link]

-

2-Chloropyridine. (n.d.). PubChem. Retrieved January 6, 2026. [Link]

-

Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (2021). Medium. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

-

Lipophilic efficiency. (2020). In Wikipedia. Retrieved January 6, 2026. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]

Sources

- 1. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]

- 8. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 9. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloropyridine price,buy 2-Chloropyridine - chemicalbook [m.chemicalbook.com]

- 11. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. bcc.bas.bg [bcc.bas.bg]

- 18. researchgate.net [researchgate.net]

- 19. studysmarter.co.uk [studysmarter.co.uk]

- 20. 2-氯吡啶-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Strategic Value of 5-Bromo-4-chloronicotinaldehyde

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloronicotinaldehyde: Starting Materials and Strategic Execution

This compound is a highly functionalized pyridine derivative of significant interest in contemporary chemical research. Its value lies not in its end-use application, but as a pivotal building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The strategic arrangement of its substituents—a bromine atom, a chlorine atom, and a formyl group—on the pyridine core offers a versatile platform for molecular elaboration. The aldehyde group serves as a handle for forming carbon-carbon or carbon-nitrogen bonds, while the differentially reactive C-Br and C-Cl bonds are ideal for sequential cross-coupling reactions.[1]

However, the synthesis of such a precisely substituted, electron-deficient heterocycle is non-trivial. The inherent electronic nature of the pyridine ring complicates standard electrophilic aromatic substitution, making direct and regioselective functionalization a formidable challenge.[3][4] This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this key intermediate.

Core Synthetic Challenge: Navigating the Regiochemistry of the Pyridine Ring

The primary obstacle in synthesizing polysubstituted pyridines is achieving the desired regiochemistry. Electrophilic aromatic substitution on an unsubstituted pyridine ring is difficult and typically requires harsh conditions, favoring substitution at the 3-position.[4] However, the presence of deactivating halogen substituents further diminishes the ring's nucleophilicity. Therefore, successful synthetic strategies rarely rely on direct, sequential halogenation and formylation of a simple pyridine precursor. Instead, they leverage pre-functionalized starting materials where one or more substituents are already in place, guiding subsequent transformations.

The most logical approaches can be categorized by the primary starting material, which dictates the overall synthetic sequence. We will explore two primary strategic pathways: modification of a pre-existing 3-substituted pyridine and the functionalization of a di-halogenated pyridine core.

Pathway I: Synthesis from Nicotinic Acid Derivatives

Nicotinic acid and its derivatives are common, inexpensive starting materials for pyridine synthesis.[1] This pathway leverages the existing carboxyl group at the 3-position as a latent form of the target aldehyde. The core challenge is the regioselective introduction of the 4-chloro and 5-bromo substituents.

Conceptual Strategy & Rationale

The strategy involves a sequence of halogenation followed by reduction of the carboxylic acid. The order of halogenation is critical and is influenced by the directing effects of the existing substituents. The carboxylic acid group is a deactivating meta-director, which does not inherently favor the required 4,5-substitution pattern. Therefore, this route often requires multi-step procedures or specialized halogenation conditions to achieve the desired isomer.

The final step involves the reduction of the nicotinic acid derivative to the nicotinaldehyde. This is a standard transformation, typically proceeding via an activated intermediate like an acid chloride or an ester to prevent over-reduction to the alcohol.

Visualizing the Nicotinic Acid Pathway

Caption: Synthetic route from Nicotinic Acid.

Pathway II: Synthesis from Dihalogenated Pyridines via Directed ortho-Metalation (DoM)

A more convergent and often higher-yielding approach begins with a pyridine ring that is already halogenated at the 4- and 5-positions. The key transformation is the introduction of the formyl group at the 3-position. Directed ortho-metalation (DoM) is a powerful strategy for this purpose.

Strategic Rationale: The Power of Directed Metalation

In this pathway, the starting material would ideally be 3,4-dichloropyridine or a related dihalopyridine. The synthesis would first involve a regioselective bromination at the 5-position. Subsequently, the crucial C-H bond at the 3-position, acidified by the inductive effect of the adjacent halogens, can be selectively deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting organolithium intermediate is then trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group.

This approach offers excellent regiocontrol, as the metalation site is dictated by the directing ability of the existing halogen substituents. The main consideration for this route is the commercial availability and cost of the dihalogenated pyridine starting material.

Visualizing the Directed ortho-Metalation (DoM) Pathway

Caption: Directed ortho-Metalation (DoM) route.

Comparative Analysis of Synthetic Pathways

The choice of starting material is a critical decision based on a balance of factors including cost, availability, scalability, and the number of synthetic steps.

| Feature | Pathway I (from Nicotinic Acid) | Pathway II (from Dihalopyridine) |

| Starting Material | Nicotinic Acid | 4-Chloro-5-bromopyridine (or similar) |

| Availability/Cost | High / Low | Moderate / High |

| Key Challenge | Regiocontrolled halogenation | Availability of starting material |

| Number of Steps | Potentially more steps | Fewer steps (more convergent) |

| Primary Advantage | Inexpensive starting material | Excellent regiocontrol in the key step |

| Primary Disadvantage | Poor or difficult regioselectivity | Higher cost of starting material |

Experimental Protocol: Synthesis via Directed ortho-Metalation

The following protocol is a representative procedure for the synthesis of this compound from a dihalogenated precursor. This method is adapted from established procedures for directed metalation of substituted pyridines.[5]

Materials and Reagents

-

5-Bromo-4-chloropyridine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 eq)

-

Diisopropylamine (1.15 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

-

Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.15 eq) via syringe. Slowly add n-BuLi (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes to pre-form the Lithium Diisopropylamide (LDA) solution.

-

Metalation: In a separate flame-dried flask under an inert atmosphere, dissolve 5-Bromo-4-chloropyridine (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the substrate solution via cannula into the freshly prepared LDA solution at -78 °C. Stir the resulting reaction mixture at this temperature for 1-2 hours to ensure complete deprotonation.

-

Formylation (Quench): While maintaining the temperature at -78 °C, add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. A color change is typically observed. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature over 2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound as a solid.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The synthesis of this compound is a task that requires careful strategic planning, primarily centered on the choice of the starting material to overcome the challenge of regiocontrol. While starting from the inexpensive and abundant nicotinic acid is conceptually possible, the practical difficulties associated with controlling the halogenation steps make this route less efficient. The preferred and more robust strategy involves a convergent approach starting from a pre-halogenated pyridine, such as 5-bromo-4-chloropyridine. The use of Directed ortho-Metalation provides a reliable and high-yielding method to install the final formyl group with excellent regioselectivity. For researchers in drug discovery and process development, understanding the trade-offs between these pathways is crucial for the efficient and scalable production of this valuable synthetic intermediate.

References

-

ResearchGate. Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. [Link]

- Google Patents. Synthesis of pyridine aldehydes - US3160633A.

-

ChemRxiv | Cambridge Open Engage. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

-

Science. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

-

MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

-

ResearchGate. Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF. [Link]

-

NIH National Library of Medicine. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

-

ChemRxiv | Cambridge Open Engage. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

- Google Patents. Halogenation of pyridine compounds - CA1126276A.

-

HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]

-

Semantic Scholar. Overview on the synthetic routes to nicotine nitriles. [Link]

-

NIH National Library of Medicine. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 5-Bromo-4-chloronicotinaldehyde

Introduction